molecular formula C8H14F2O B6245034 (3,3-difluoro-1-methylcyclohexyl)methanol CAS No. 2408958-95-0

(3,3-difluoro-1-methylcyclohexyl)methanol

Cat. No.: B6245034
CAS No.: 2408958-95-0
M. Wt: 164.2
InChI Key:
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Description

(3,3-difluoro-1-methylcyclohexyl)methanol: is an organic compound with the molecular formula C8H14F2O It features a cyclohexane ring substituted with two fluorine atoms and a methyl group at the 3-position, and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-difluoro-1-methylcyclohexyl)methanol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with fluorine atoms and a methyl group.

    Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl triflate in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3,3-difluoro-1-methylcyclohexyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form various alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (3,3-difluoro-1-methylcyclohexyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.

Medicine

In medicine, this compound and its derivatives may be explored for their potential therapeutic properties. Fluorinated compounds are known for their ability to interact with biological targets in unique ways, potentially leading to the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased chemical resistance and thermal stability, making it useful in various applications.

Mechanism of Action

The mechanism of action of (3,3-difluoro-1-methylcyclohexyl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,3-difluoro-1-methylcyclohexane): Similar structure but lacks the hydroxymethyl group.

    (3,3-difluoro-1-methylcyclohexanone): Contains a ketone group instead of a hydroxymethyl group.

    (3,3-difluoro-1-methylcyclohexylamine): Contains an amine group instead of a hydroxymethyl group.

Uniqueness

(3,3-difluoro-1-methylcyclohexyl)methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2408958-95-0

Molecular Formula

C8H14F2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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